molecular formula C7H8N2O3 B1296978 3,4-Dihydroxybenzohydrazide CAS No. 39635-11-5

3,4-Dihydroxybenzohydrazide

Cat. No.: B1296978
CAS No.: 39635-11-5
M. Wt: 168.15 g/mol
InChI Key: WGXWEXNJRZMIPT-UHFFFAOYSA-N
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Description

3,4-Dihydroxybenzohydrazide is an organic compound with the molecular formula C7H8N2O3 It is characterized by the presence of two hydroxyl groups and a hydrazide functional group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Dihydroxybenzohydrazide can be synthesized through the reaction of 3,4-dihydroxybenzoic acid with hydrazine hydrate. The reaction typically involves heating the reactants in an appropriate solvent, such as ethanol, under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with optimization for larger scale production. This may involve continuous flow reactors and more efficient purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the hydroxyl groups are converted to carbonyl groups.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products:

    Oxidation: Products include quinones and other oxidized derivatives.

    Reduction: Reduced derivatives such as hydrazines and amines.

    Substitution: Various substituted benzohydrazides and related compounds.

Scientific Research Applications

3,4-Dihydroxybenzohydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism by which 3,4-dihydroxybenzohydrazide exerts its effects is primarily through its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and other interactions, while the hydrazide group can form covalent bonds with target molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

    3,4-Dihydroxybenzoic acid: Similar structure but lacks the hydrazide group.

    4-Hydroxybenzohydrazide: Similar structure but with only one hydroxyl group.

    3,4-Dihydroxybenzaldehyde: Similar structure but with an aldehyde group instead of a hydrazide group.

Uniqueness: 3,4-Dihydroxybenzohydrazide is unique due to the presence of both hydroxyl and hydrazide functional groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3,4-dihydroxybenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c8-9-7(12)4-1-2-5(10)6(11)3-4/h1-3,10-11H,8H2,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGXWEXNJRZMIPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)NN)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90192741
Record name 3,4-Dihydroxybenzohydrazide
Source EPA DSSTox
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Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39635-11-5
Record name 3,4-Dihydroxybenzoic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39635-11-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dihydroxybenzohydrazide
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Record name 3,4-Dihydroxybenzohydrazide
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Record name 3,4-dihydroxybenzohydrazide
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Synthesis routes and methods I

Procedure details

120 g of 3,4-dihydroxybenzoic acid methyl ester was subjected to reaction with 340 ml of methanol and 340 ml of hydrazine hydrate over 3 days at room temperature. Then 340 ml of water was added thereto and the solvent was evaporated in vacuum. Addition of water and evaporation were repeated twice. Subsequently the product was crystallized from 340 ml of water. m.p. 260° C. (decomposed).
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
340 mL
Type
reactant
Reaction Step One
Quantity
340 mL
Type
reactant
Reaction Step One
Name
Quantity
340 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

16.9 g (0.11 mol) of 3,4-dihydroxybenzoic acid in 170 ml of tetrahydrofuran are treated with 5 g (0.1 mol) of hydrazine hydrate and 1.1 g (0.01 mol) of 1-hydroxy-2-(1H)-pyridone. A solution of 22.7 g (0.11 mol) of dicyclohexylcarbodiimide in 200 ml of tetrahydrofuran is added to the reaction mixture at 20° within 15 minutes. The reaction mixture is stirred at 20° for 16 hours. The resulting dicyclohexylurea is filtered off and the filtrate is evaporated. The residue is stirred with 60 ml of ethanol at 20° for 2 hours and the crystalline crude product is subsequently filtered off under suction and dried firstly in a water-jet vacuum and then in a high vacuum at 40°, whereby 3,4-dihydroxybenzoic acid hydrazide is obtained as a beige powder.
Quantity
16.9 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
170 mL
Type
solvent
Reaction Step One
Quantity
22.7 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 3,4-Dihydroxybenzhydrazide improve the performance of perovskite solar cells?

A1: Research suggests that 3,4-Dihydroxybenzhydrazide, when used as a dopant in PEDOT:PSS (a common hole transporting layer material), enhances the efficiency of perovskite solar cells. [] This improvement stems from two key factors:

  • Facilitated Charge Transport: Doping with 3,4-Dihydroxybenzhydrazide improves the hole collection and transportation properties of the PEDOT:PSS layer. []
  • Enhanced Crystallinity: The presence of 3,4-Dihydroxybenzhydrazide as a dopant leads to improved crystallinity of the perovskite films formed on the PEDOT:PSS layer. [] This enhanced crystallinity contributes to better device performance.

Q2: What makes 3,4-Dihydroxybenzhydrazide particularly interesting for creating magnetic nanoclusters for cancer therapy?

A2: 3,4-Dihydroxybenzhydrazide and its polymer form, poly[3,4-dihydroxybenzhydrazide], are particularly effective in stabilizing magnetite nanoclusters (MNCs). [] These MNCs, when coated with the polymer, exhibit several desirable properties:

  • Superparamagnetism: The MNCs display superparamagnetic behavior at room temperature, making them suitable for biomedical applications like magnetic hyperthermia. []
  • Biocompatibility: In vitro studies show that these MNCs exhibit good biocompatibility with both normal and cancerous cell lines. []
  • Selective Antitumor Efficacy: The polymer coating on the MNCs contributes to selective targeting and destruction of tumor cells during magnetic hyperthermia treatment. []

Q3: What is the role of hydrogen bonding in the crystal structure of 3,4-Dihydroxybenzhydrazide derivatives?

A3: Single-crystal X-ray diffraction studies of 3,4-Dihydroxybenzhydrazide derivatives reveal a significant role of hydrogen bonding in their crystal packing. [, , ]

  • Intramolecular Hydrogen Bonds: These compounds often exhibit intramolecular O-H⋯O hydrogen bonds, influencing their conformation. [, ]
  • Intermolecular Hydrogen Bonds: Intermolecular hydrogen bonds, particularly O-H⋯O and N-H⋯O interactions, link the molecules into layered or three-dimensional networks within the crystal structure. [, , ]

Q4: Beyond solar cells and nanomedicine, are there other potential applications of 3,4-Dihydroxybenzhydrazide being explored?

A4: While research on this compound is ongoing, its structural features and properties make it a promising candidate for various other applications. For instance, the presence of catechol and hydrazide groups suggests potential for:

  • Polymer Chemistry: The successful synthesis of poly[3,4-dihydroxybenzhydrazide] opens doors for exploring new polymers with tailored properties. []

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